3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
3-(4-Chloro-3-methylphenyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a chlorine and methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the formation of the bicyclic structure followed by the introduction of the chlorine and methyl groups. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps include chlorination and methylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes .
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobicyclo[3.2.1]oct-2-ene: Similar bicyclic structure but lacks the methyl group.
Bicyclo[3.2.1]oct-2-ene: Basic bicyclic structure without chlorine or methyl groups.
Uniqueness
3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
928266-37-9 |
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Molecular Formula |
C14H16ClN |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H16ClN/c1-9-6-10(2-5-14(9)15)11-7-12-3-4-13(8-11)16-12/h2,5-7,12-13,16H,3-4,8H2,1H3 |
InChI Key |
NPPFMWNEIIDCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3CCC(C2)N3)Cl |
Origin of Product |
United States |
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